2'-Methylpropiophenone

Description

Contextualizing the Propiophenone (B1677668) Class in Organic Chemistry Research

Propiophenones are a class of organic compounds characterized by a phenyl group attached to a propanone structure. cymitquimica.com They serve as versatile intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and fragrances. cymitquimica.comsolubilityofthings.com The reactivity of the ketone group and the aromatic ring allows for a variety of chemical transformations, making them fundamental building blocks for more complex molecules. solubilityofthings.com

The propiophenone scaffold is a common motif in many biologically active compounds. For instance, derivatives of propiophenone are investigated for their potential anti-inflammatory, antioxidant, and anticancer activities. researchgate.net The substitution pattern on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties. This has led to extensive research into various substituted propiophenones to explore their structure-activity relationships.

Academic Significance and Research Utility of 2'-Methylpropiophenone

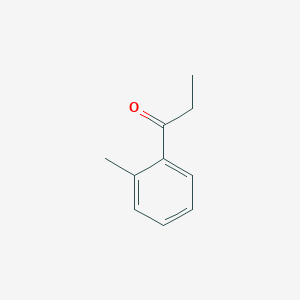

This compound, with the chemical formula C₁₀H₁₂O, is an aromatic ketone distinguished by a methyl group at the ortho position of the phenyl ring. nih.gov This specific substitution pattern imparts unique steric and electronic effects that influence its reactivity and make it a subject of academic interest.

In academic and industrial research, this compound is primarily utilized as a key intermediate in the synthesis of more complex organic molecules and specialty chemicals. Its structure is a precursor for various chemical transformations, enabling the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Contemporary Research on this compound

Current research on this compound and its derivatives is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the investigation of new catalysts and reaction conditions to improve yields and reduce byproducts.

Exploration of Biological Activities: A significant area of research focuses on the synthesis and biological evaluation of molecules derived from this compound. Studies have explored the potential antimicrobial and anticancer properties of related structures.

Applications in Photochemistry: Certain derivatives of propiophenone are known to be effective photoinitiators, which are compounds that can initiate polymerization reactions upon exposure to light. chemicalbook.comontosight.ai Research is ongoing to understand the photochemical properties of this compound derivatives and their potential use in applications such as UV-curable coatings and hydrogel formation. chemicalbook.commdpi.comalfa-chemistry.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | nih.govchemsrc.com |

| Molecular Weight | 148.2 g/mol | chemsrc.com |

| Boiling Point | 219.5 °C at 760 mmHg | lookchem.com |

| Melting Point | -27.6°C | lookchem.com |

| Density | 0.963 g/cm³ | lookchem.com |

| Flash Point | 93.8 °C | lookchem.com |

| Refractive Index | 1.506 | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHKICGSBBPFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295185 | |

| Record name | 2'-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-14-4 | |

| Record name | Isobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Methylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methylpropiophenones

Established Synthetic Routes to Methylpropiophenone Isomers

Traditional methods for the synthesis of methylpropiophenone isomers, including the titular 2'-methylpropiophenone, have been well-established and are widely practiced in both laboratory and industrial settings. These methods primarily rely on foundational organic reactions that have been optimized over decades.

Friedel-Crafts Acylation Strategies for Propiophenone (B1677668) Derivatives

The Friedel-Crafts acylation is a primary and versatile method for synthesizing aryl ketones, including methylpropiophenone isomers. sigmaaldrich.comchemistrysteps.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic hydrocarbon with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.comchemistrysteps.com

In the context of this compound, the synthesis involves the acylation of toluene (B28343) with a propionylating agent. A common procedure utilizes propionyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst. chemicalbook.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the toluene ring. sigmaaldrich.comchemistrysteps.com Due to the directing effects of the methyl group on the toluene ring, a mixture of ortho, meta, and para isomers (this compound, 3'-methylpropiophenone, and 4'-methylpropiophenone) is typically formed. The para isomer, 4'-methylpropiophenone (B145568), is often the major product. chemicalbook.com

The reaction is generally carried out in a suitable solvent, and an excess of the aromatic compound may be used. sapub.org Non-polar solvents like dichloromethane (B109758) or carbon disulfide are used for heterogeneous phase reactions, while polar solvents such as nitrobenzene (B124822) can be employed for homogeneous phase reactions. sapub.org

Table 1: Key Reagents in Friedel-Crafts Acylation for Methylpropiophenone Synthesis

| Reagent | Role |

|---|---|

| Toluene | Aromatic Substrate |

| Propionyl Chloride | Acylating Agent |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

Bromination Reactions for Halogenated Methylpropiophenones (e.g., 2-Bromo-4'-methylpropiophenone)

Halogenated derivatives of methylpropiophenones, such as 2-bromo-4'-methylpropiophenone (B29744), are important intermediates in the synthesis of various pharmaceuticals. guidechem.comchemicalbook.com The synthesis of these compounds typically involves the α-bromination of the corresponding methylpropiophenone.

One common method for the synthesis of 2-bromo-4'-methylpropiophenone involves the reaction of 4'-methylpropiophenone with bromine (Br₂) in a suitable solvent, such as glacial acetic acid or chloroform, sometimes in the presence of a catalyst like aluminum chloride. guidechem.comprepchem.comchemicalbook.com Another approach utilizes hydrobromic acid (HBr) and an oxidizing agent like hydrogen peroxide (H₂O₂) to generate bromine in situ. bbgate.com This method is considered a scalable process, with optimizations including the slow addition of hydrogen peroxide to control the reaction. bbgate.com The reaction temperature is typically controlled to prevent side reactions, often kept below 65°C. bbgate.com

The resulting 2-bromo-4'-methylpropiophenone is a crystalline solid and can be purified by recrystallization. guidechem.com This compound is a versatile intermediate due to the reactivity of the bromine atom, which allows for further functionalization. prepchem.com

Novel Catalytic Approaches in Methylpropiophenone Synthesis

Recent advancements in catalysis have led to the development of more sustainable and efficient methods for the synthesis of methylpropiophenones. These novel approaches often focus on the use of solid acid catalysts and the development of enantioselective methods.

Application of Solid Superacids in Acylation Reactions

To address the environmental and handling issues associated with traditional Lewis acids like AlCl₃, research has focused on the use of solid superacids as catalysts for Friedel-Crafts acylation. scribd.comresearchgate.netresearchgate.net These catalysts are typically solid materials with an acidity higher than that of 100% sulfuric acid. wikipedia.org

Sulfated zirconia (S-ZrO₂) is a prominent example of a solid superacid that has been successfully employed in the acylation of toluene with propionic anhydride to produce 4'-methylpropiophenone. scribd.comresearchgate.netdigitellinc.com These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion problems. socialresearchfoundation.com Modified zirconia-based catalysts, such as UDCaT-5, have shown high activity and selectivity in the liquid-phase acylation of toluene. scribd.comresearchgate.net The reaction is typically carried out at elevated temperatures, for instance at 180°C, and under autogenous pressure. scribd.comresearchgate.net These solid superacid-catalyzed reactions can often be performed without a solvent, further enhancing their green credentials. scribd.comresearchgate.net

Table 2: Comparison of Catalysts in Friedel-Crafts Acylation of Toluene

| Catalyst | Type | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| AlCl₃ | Homogeneous Lewis Acid | Liquid | High reactivity | Corrosive, difficult to separate |

| UDCaT-5 | Heterogeneous Solid Superacid | Solid | Reusable, environmentally friendly | May require higher temperatures |

Enantioselective Synthesis Strategies for Chiral Propiophenone Derivatives

The development of enantioselective methods for the synthesis of chiral propiophenone derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. These methods aim to produce a single enantiomer of a chiral molecule, which often exhibits different biological activity compared to its counterpart. msu.edudu.ac.in

Catalytic asymmetric direct-type aldol (B89426) reactions of ketones with aldehydes represent a key strategy. nih.gov For instance, the hydroxymethylation of propiophenone has been achieved with high enantioselectivity using a chiral 2,2'-bipyridine (B1663995) scandium complex as a Lewis acid catalyst. nih.gov Intriguingly, the use of water as a reaction medium, in conjunction with surfactants like sodium dodecyl sulfate (B86663), has been shown to be crucial for the success of the reaction. nih.gov

Another approach involves the use of chiral catalysts prepared from metal compounds and chiral crown ethers. scielo.brscielo.br These have been successfully used in catalytic asymmetric aldol reactions of silyl (B83357) enol ethers of propiophenone. scielo.brscielo.br Furthermore, polymer-supported chiral catalysts have been developed for asymmetric reactions, offering the advantage of easy recovery and reuse. researchgate.net

Electrochemical Synthesis and Functionalization of Methylpropiophenones

Electrochemical methods offer a green and sustainable alternative for the synthesis and functionalization of propiophenones, as they utilize electrons as reagents, thereby avoiding the need for chemical oxidants or reductants. rsc.orgbeilstein-journals.org

Recent research has demonstrated the α-methoxymethylation and aminomethylation of propiophenones through electrochemical reactions. rsc.orgrsc.org In this process, methanol (B129727) serves as both the solvent and a green C1 source, being oxidized to formaldehyde (B43269) which then reacts with the propiophenone. rsc.orgrsc.org This method is performed under oxidant- and transition-metal-free conditions. rsc.orgrsc.org

Furthermore, an electrochemical oxidative platform has been developed for the α-functionalization of ketones with various nucleophiles. chemrxiv.orgchemrxiv.org This approach, which employs an umpolung reactivity strategy, has been successfully used for C-C and C-X bond formations. chemrxiv.orgchemrxiv.org The scalability of this methodology has been demonstrated using a commercially available flow reactor. chemrxiv.org Electrochemical methods have also been explored for the synthesis of β-functionalized ketones via the ring-opening of cycloalkanols. nih.govacs.org

Table 3: Mentioned Chemical Compounds | Compound Name | | :--- | | this compound | | 3'-Methylpropiophenone | | 4'-Methylpropiophenone | | 2-Bromo-4'-methylpropiophenone | | Toluene | | Propionyl Chloride | | Aluminum Chloride | | Bromine | | Glacial Acetic Acid | | Chloroform | | Hydrobromic Acid | | Hydrogen Peroxide | | 2-bromo-2'-methylpropiophenone | | 4-benzylpiperidine (B145979) | | Propionic Anhydride | | Sulfated Zirconia | | Scandium | | Sodium Dodecyl Sulfate | | Methanol | | Formaldehyde | | Dichloromethane | | Carbon Disulfide | | Nitrobenzene | | 2-chloro-2-methyl-propiophenone | | 2-hydroxy-2-methyl-propiophenone | | 2-methyl-propiophenone | | 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (B25239) | | 4-methyl methcathinone (B1676376) HCl | | Benzene | | Benzoic acid | | Calcium acetate (B1210297) | | Alumina (B75360) | | α-methoxystyrene | | Phenmetrazine | | Propoxyphen | | PDM-35 | | Eprazinone | | Methcathinone | | Trimebutine | | Amfepramone | | Diphepanol | | Metamfepramone | | Etoxadrol | | Hydroxyphenamate | | Phendimetrazine | | Iminophenimide | | Bencisteine | | Flumecinol | | Pyrroliphene | | Perisone | | 3-chlorophenyl propionic acid | | 5-chloro-2,3-dihydro-1H-inden-1-one | | Acetic anhydride | | Benzoic anhydride | | Acyl chloride | | N-Acetyl-p-Toluidine | | 2-Bromo-N-Acetyl-p-Toluidine | | p-Toluidine | | 2-(4-Benzylpiperidino)-2'-methylpropiophenone | | Acetonitrile | | Potassium carbonate | | Diethyl ether | | 4-benzylpiperidine hydrobromide | | Hydrochloric acid | | Methylene chloride | | Ammonia | | Silica | | 2-methyl-1-phenylpropane-1,2-diol (B14716093) | | Sodium hypochlorite (B82951) | | Sodium dithionite (B78146) | | 2-chloro-2-methyl-1-phenylpropan-1-one | | Sodium hydroxide (B78521) | | 1,2-Propanediol,2-methyl-1-phenyl- | | Isobutyrophenone | | Benzene, [2-methyl-1-[(trimethylsilyl)oxy]- | | 2-Methyl-1-phenyl-2-propanol | | Trimethylolpropane | | 4-Methoxyphenylacetone | | ISOBUTANE | | 1,3-Dihydroxyacetone | | Pentaerythritol triacrylate | | (+)-Griseofulvin | | 5'-CHLORO-2'-HYDROXY-4'-METHYLPROPIOPHENONE | | isobutyryl chloride | | benzyltriethylammonium chloride | | N-bromosuccinimide | | benzoyl peroxide | | methylamine (B109427) hydrochloride | | isopropanol (B130326) | | xanthenes | | 1-phenylcyclobutan-1-ol (B1360249) | | pyrazole (B372694) | | 3-hexyne (B1328910) | | trans-3-hexene (B77681) | | cis-3-hexene (B1361246) | | 1-phenylcyclopentene | | trans-2-phenylcyclopentanol | | bromochloromethane (B122714) | | tetrahydroquinoxaline | | 2,2'-bipyridine | | lithium dodecyl sulfate | | 3-hydroxybutanal | | 4-methoxypropiophenone | | anisole (B1667542) | | chlorosulfonic acid | | 3,6-Dimethyl-9H-thioxanthen-9-one | | 2-[Bis(1-methylethyl)phosphino]ethanamine | | 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide | | 4-(3-Phenylpropyl)pyridine | | (R)-2-amino-3-phenylpropyl carbamate (B1207046) | | ceftaroline (B109729) | | Spiro[3.3]heptane-2-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro- | | Cyclohexa-1,3-diene | | 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | | 1-Methylestrone | | Oxazole, 4,5-dihydro-2-pentadecyl- | | 4-HEX-1-YNYLBENZALDEHYDE | | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | | Nickelocene | | Deferoxamine Mesylate | | Polypyrrole | | Methylionene | | 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone | | 1,2-diamine monosulfonamide | | N-benzyl imines | | 1,2-diamines | | 4-methylpropiophenone | | 2-bromo-4-methylpropiophenone | | 4-MMC HCl | | methylamine | | 9-alkyl-9H-xanthenes | | 1-phenylcyclobutan-1-ol | | pyrazole | | 3-hexyne | | trans-3-hexene | | cis-3-hexene | | 1-phenylcyclopentene | | trans-2-phenylcyclopentanol | | bromochloromethane | | tetrahydroquinoxaline | | 2,2'-bipyridine | | lithium dodecyl sulfate | | 3-hydroxybutanal | | 4-methoxypropiophenone | | anisole | | chlorosulfonic acid | | 3,6-Dimethyl-9H-thioxanthen-9-one | | 2-[Bis(1-methylethyl)phosphino]ethanamine | | 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide | | 4-(3-Phenylpropyl)pyridine | | (R)-2-amino-3-phenylpropyl carbamate | | ceftaroline | | Spiro[3.3]heptane-2-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro- | | Cyclohexa-1,3-diene | | 3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one | | 1-Methylestrone | | Oxazole, 4,5-dihydro-2-pentadecyl- | | 4-HEX-1-YNYLBENZALDEHYDE | | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | | Nickelocene | | Deferoxamine Mesylate | | Polypyrrole | | Methylionene | | 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone | | 1,2-diamine monosulfonamide | | N-benzyl imines | | 1,2-diamines | | 4-methylpropiophenone | | 2-bromo-4-methylpropiophenone | | 4-MMC HCl | | methylamine | | 9-alkyl-9H-xanthenes |anthenes |

Electrocarboxylation Reactions of Aromatic Ketones

The electrochemical carboxylation of aromatic ketones, including derivatives of propiophenone, presents a significant method for the synthesis of α-hydroxy carboxylic acids. cas.czbeilstein-journals.orgresearchgate.net This process is of considerable interest as these products are valuable intermediates in the creation of fine chemicals, such as 2-arylpropanoic acids, which have pharmaceutical applications. cas.cz The reaction mechanism is generally understood to proceed through an ECE-DISP (Electron transfer, Chemical reaction, Electron transfer - Dispersion) framework. cas.cz

The initial step involves the electrochemical reduction of the aromatic ketone to form a ketyl radical anion. cas.cz This radical anion then reacts with carbon dioxide. cas.cz Investigations have shown that the electrocarboxylation reaction is typically under a mixed ECE-DISP1 kinetic control. cas.cz The process can be influenced by various experimental parameters, including the concentration of the reactants, the scan rate in cyclic voltammetry, and temperature. cas.cz The use of sacrificial anodes, such as magnesium or aluminum, in an undivided electrolysis cell has been shown to facilitate efficient carboxylation, leading to high yields of the corresponding carboxylic acids. researchgate.netbeilstein-journals.org

The general mechanism for the electrocarboxylation of ketones is believed to predominantly follow a pathway where the ketone is reduced first, rather than the initial reduction of CO2. beilstein-journals.org The resulting negatively charged species can then react with carbon dioxide. beilstein-journals.org For aromatic ketones, this process has been extensively studied, with research focusing on optimizing reaction conditions and exploring the use of alternative solvents like ionic liquids to replace more toxic and volatile organic solvents. beilstein-journals.org

Table 1: Key Aspects of Aromatic Ketone Electrocarboxylation

| Feature | Description |

| Reaction Type | Electrochemical Carboxylation |

| Starting Material | Aromatic Ketones (e.g., propiophenone derivatives) |

| Reagent | Carbon Dioxide (CO2) |

| Key Intermediate | Ketyl Radical Anion |

| Primary Product | α-Hydroxy Carboxylic Acids |

| Proposed Mechanism | ECE-DISP |

| Common Anode | Sacrificial (e.g., Mg, Al) |

Asymmetric Electrosynthesis Methods

Asymmetric electrosynthesis has emerged as a powerful technique for the creation of chiral molecules, combining the principles of electrochemistry with asymmetric catalysis. sioc-journal.cn This approach offers a sustainable alternative to traditional methods by using electricity to drive reactions, thereby replacing potentially toxic and expensive chemical reagents. sioc-journal.cn In the context of aromatic ketones, asymmetric electrosynthesis is utilized to produce optically active compounds.

One notable application is the asymmetric electrocarboxylation of aromatic ketones to synthesize chiral α-hydroxy acids. nih.govresearchgate.net This has been achieved using chiral inductors, such as alkaloids like cinchonidine (B190817) and cinchonine. researchgate.netmdpi.com For instance, the electrocarboxylation of 4-methylpropiophenone in the presence of these alkaloids can yield the corresponding (R)- or (S)-atrolactic acid. mdpi.com The enantioselectivity of this process is influenced by the structure of the chiral inductor. researchgate.net

Another area of development is the asymmetric hydrogenation of prochiral ketones. nih.govbeilstein-journals.org Modified electrodes, such as those coated with chiral polymers or incorporating metal complexes with chiral ligands, have been employed to catalyze these enantioselective reductions. nih.govbeilstein-journals.org For example, carbon electrodes modified with poly[RuIII(L)2Cl2]+ complexes have been shown to effectively catalyze the enantioselective hydrogenation of certain prochiral ketones. beilstein-journals.org The use of chiral supporting electrolytes and the development of metallo-organic hybrid materials as cathodes are other strategies being explored to enhance the yield and enantiomeric purity of the products. nih.gov

Advanced Chemical Transformations and Derivatization

Palladium-Catalyzed Arylation via C-C and C-H Bond Cleavages with 2-Hydroxy-2-methylpropiophenone (B179518)

A notable transformation involving a derivative of methylpropiophenone is the palladium-catalyzed multiple arylation of 2-hydroxy-2-methylpropiophenone. acs.orgnih.gov This reaction, when treated with an excess of aryl bromides in the presence of a palladium catalyst, leads to the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones through a unique pathway involving successive carbon-carbon (C-C) and carbon-hydrogen (C-H) bond cleavages. acs.orgnih.govcapes.gov.br

The arylation of tertiary benzylic alcohols has been observed to proceed through both C-H and C-C bond cleavage, with the latter being favored by the use of specific ligands like tricyclohexylphosphine (B42057) (PCy3). acs.org The reaction with 2-hydroxy-2-methylpropiophenone represents an intriguing extension of this chemistry. acs.org The coordination of functional groups to the arylpalladium(II) intermediate is a critical factor in this catalytic process. acs.org This palladium-catalyzed reaction showcases a novel catalytic cycle that proceeds via both C-C and C-H bond cleavages, offering a versatile method for constructing complex molecular architectures. chemicalbook.comresearchgate.net

Nucleophilic Substitution Reactions Involving Halogenated Methylpropiophenones

Halogenated derivatives of methylpropiophenone, such as 2-bromo-4'-methylpropiophenone, are versatile intermediates in organic synthesis due to their reactivity in nucleophilic substitution reactions. The presence of a halogen atom, typically on the alkyl chain adjacent to the carbonyl group, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. science-revision.co.uk

In these reactions, the bromine atom acts as a leaving group and can be displaced by a variety of nucleophiles. ibchem.com Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or dimethylformamide. The reactivity of the halogenated methylpropiophenone is enhanced by the electrophilic nature of the carbon atom bonded to the halogen.

The general principle of nucleophilic substitution involves the attack of an electron-rich nucleophile on an electron-deficient carbon atom, resulting in the displacement of a leaving group. science-revision.co.ukibchem.comlibretexts.org This fundamental reaction type is widely used to introduce a range of functional groups into a molecule.

Oxidation and Reduction Pathways of Methylpropiophenone Derivatives

Methylpropiophenone and its derivatives can undergo both oxidation and reduction reactions, targeting the carbonyl group or other parts of the molecule.

Oxidation: The oxidation of methylpropiophenone derivatives can lead to the formation of various products. For instance, 2-bromo-4'-methylpropiophenone can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The oxidation of 2'-iso-propoxy-2-methylpropiophenone (B7934830) can yield 2'-iso-propoxy-2-methylbenzoic acid. smolecule.com

Reduction: The carbonyl group of methylpropiophenone derivatives is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) in methanol or lithium aluminum hydride in ether. For example, the reduction of 2-bromo-4'-methylpropiophenone yields 2-bromo-1-(p-tolyl)propan-1-ol. Similarly, 2'-iso-propoxy-2-methylpropiophenone can be reduced to 2'-iso-propoxy-2-methylpropiophenol. smolecule.com The reduction of ketones is a fundamental reaction in organic synthesis. ambeed.comcymitquimica.com

Rearrangement Pathways of Beta-Hydroxycarbene Intermediates (e.g., 2-hydroxy-2-methylpropylidene)

The rearrangement pathways of β-hydroxycarbene intermediates, such as 2-hydroxy-2-methylpropylidene, have been studied through experimental and computational methods. acs.orgacs.orgnih.gov This carbene can be generated via the photolysis of appropriate precursors. acs.orgacs.org

Experimental studies have shown that 2-hydroxy-2-methylpropylidene exhibits a strong preference for a 1,2-methyl migration, which leads to the formation of 2-butanone (B6335102) via the enol intermediate, 2-hydroxy-2-butene. acs.orgacs.orgnih.gov This is in contrast to simple alkylcarbenes, which often favor intramolecular C-H bond insertion over 1,2-alkyl migrations. acs.orgnih.gov Other minor products observed from the reactions of 2-hydroxy-2-methylpropylidene include 1-methylcyclopropanol (B1279875) and 2,2-dimethyloxirane, which result from intramolecular insertion into C-H and O-H bonds, respectively. acs.orgacs.org

Computational studies support these experimental findings, indicating a lower activation barrier for the 1,2-methyl migration compared to the insertion pathways. acs.orgnih.gov The most stable conformation of the carbene is perfectly positioned for this migration due to hyperconjugative interactions between the C-CH3 bond and the empty p orbital of the carbene, as well as an interaction between the O-H bond and the sp2 lone pair of the carbene. acs.orgnih.gov

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Time-resolved transient absorption (TA) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of photoexcited molecules. For propiophenone (B1677668) derivatives, such as the widely studied photoinitiator 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure-2959), TA spectroscopy elucidates the mechanism of photocleavage. edinst.comedinst.com

Upon excitation with an ultraviolet pump pulse, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Research on Irgacure-2959 using femtosecond TA (fs-TA) has shown that the S₁ state undergoes a very rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁). This process is observed to occur with a time constant of approximately 4 picoseconds (ps). Subsequently, the T₁ state undergoes α-cleavage (a Norrish Type I reaction), dissociating into a benzoyl radical and an alkyl radical. This dissociation step has a time constant of about 27.1 ps. The formation of the transient triplet species is characterized by a distinct absorption band, for instance, at 415 nm for the triplet state of Irgacure-2959. By monitoring the rise and decay of these transient absorption signals at different wavelengths, a detailed kinetic profile of the photochemical reaction can be constructed.

Table 1: Transient Species and Kinetics in the Photochemistry of an Irgacure-2959 Solution

| Transient Species | Formation Time Constant | Key Absorption Band (λ_max) | Process |

| **Excited Singlet State (S₁) → Triplet State (T₁) ** | 4.0 ps | 415 nm | Intersystem Crossing (ISC) |

| Triplet State (T₁) → Radicals | 27.1 ps | N/A (Decay of T₁) | α-Cleavage |

Data derived from studies on Irgacure-2959 photochemistry.

Time-Resolved Resonance Raman (TR³) spectroscopy provides complementary structural information about the transient species identified by TA spectroscopy. By tuning the probe laser to be in resonance with an electronic transition of a specific intermediate, the vibrational modes of that species are selectively enhanced. This technique allows for the direct observation and characterization of the structure of short-lived radicals.

In studies of Irgacure-2959, both picosecond (ps) and nanosecond (ns) TR³ spectroscopy have been employed to monitor the formation of the benzoyl radical. These experiments confirm that the cleavage of the parent molecule into benzoyl and alkyl radicals occurs on a tens-of-picoseconds timescale. The resulting TR³ spectra provide a vibrational "fingerprint" of the benzoyl radical, allowing for detailed analysis of its electronic and geometric structure, which can be further supported by computational calculations.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For propiophenone derivatives, the FTIR spectrum is dominated by characteristic vibrational modes. The most prominent absorption band is the carbonyl (C=O) stretching vibration, which appears as a strong peak typically in the region of 1660-1690 cm⁻¹. For instance, in 2-hydroxy-2-methylpropiophenone (B179518), this band is centered around 1680 cm⁻¹. researchgate.net

Table 2: Key FTIR Vibrational Frequencies for a Propiophenone Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1680 | C=O Stretch | Strong absorption from the ketone carbonyl group. |

| 1580-1600 | C=C Aromatic Stretch | Characteristic vibrations of the phenyl ring. |

| ~3000-3100 | Aromatic C-H Stretch | Stretching of C-H bonds on the phenyl ring. |

| ~2860-2975 | Aliphatic C-H Stretch | Stretching of C-H bonds in the methyl and ethyl groups. |

Data based on the spectrum of 2-hydroxy-2-methyl-1-phenylpropan-1-one. researchgate.net

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and structure of compounds and for identifying their metabolites or derivatives. In electron ionization (EI) mode, propiophenone and its derivatives undergo characteristic fragmentation. A common fragmentation pathway involves the α-cleavage of the bond between the carbonyl group and the alkyl chain.

For propiophenone, this cleavage results in two primary fragment ions: the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105, which is often the base peak, and the ethyl radical. chemicalbook.commassbank.eu Another significant fragment is the phenyl cation (C₆H₅⁺) at m/z 77. The molecular ion peak (M⁺) is also typically observed. chemicalbook.commassbank.eu When analyzing metabolites, such as hydroxylated or reduced forms of the parent compound, the mass shifts in the molecular ion and the fragmentation pattern allow for the precise identification of the metabolic modifications. Techniques like gas chromatography-mass spectrometry (GC-MS) are particularly effective for separating and identifying complex mixtures of these compounds. researchgate.net

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms that are often inaccessible by experimental means alone. DFT is widely used in conjunction with spectroscopic data to build a complete picture of photochemical processes in compounds like 2'-Methylpropiophenone and its analogs. rsc.orgmdpi.com

In the study of photoinitiators, DFT calculations are used to:

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) can calculate the energies of electronic transitions, helping to assign the absorption bands observed in experimental UV-Vis spectra to specific molecular orbitals (e.g., n→π* or π→π* transitions).

Characterize Excited States: DFT can model the geometry and electronic properties of the excited singlet (S₁) and triplet (T₁) states. This helps to understand the pathway of intersystem crossing and the nature of the reactive triplet state.

Map Reaction Pathways: By calculating the potential energy surface, DFT can map the entire reaction coordinate for the α-cleavage process. This includes identifying the transition state for the bond-breaking event and determining the activation energy, which provides a theoretical basis for the reaction rates observed experimentally.

Confirm Radical Structures: The vibrational frequencies of the resulting radical fragments (e.g., the benzoyl radical) can be calculated using DFT. These theoretical frequencies can then be compared directly with experimental Time-Resolved Resonance Raman (TR³) spectra to confirm the identity and structure of the transient species.

These computational studies have been instrumental in confirming that for photoinitiators like Irgacure-2959, the photocleavage reaction proceeds efficiently from the triplet state, providing a detailed, atomic-level understanding of the mechanism.

Modeling of Activation Barriers and Reaction Pathways

The synthesis and reactivity of this compound can be theoretically investigated to understand the underlying mechanisms and energy requirements. Computational models are instrumental in predicting feasible reaction pathways and identifying the most energetically favorable routes.

Theoretical Framework for Reaction Pathway Analysis

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Key components of this analysis include:

Reactants and Products: Optimized geometries and energies of the starting materials and final products.

Transition States (TS): The highest energy point along the reaction coordinate, representing the activation barrier. Identifying the TS structure is crucial for calculating the activation energy.

Intermediates: Local energy minima along the reaction pathway that exist between the reactants and products.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Application to Synthesis: Friedel-Crafts Acylation

A primary route for the synthesis of this compound is the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride or propionic anhydride (B1165640), using a Lewis acid catalyst like aluminum chloride (AlCl₃). Computational modeling can elucidate this mechanism:

Formation of the Acylium Ion: The reaction initiates with the interaction between the propionyl source and the Lewis acid catalyst to form a highly electrophilic acylium ion. DFT calculations can model the structure and stability of this intermediate.

Electrophilic Aromatic Substitution: The acylium ion then attacks the toluene ring. Due to the methyl group being an ortho-, para-director, the substitution can occur at the ortho (2'), meta (3'), or para (4') positions. Computational analysis can determine the activation barriers for the formation of each isomer.

Isomer Selectivity: The relative energies of the transition states leading to the ortho, meta, and para products determine the selectivity of the reaction. Steric hindrance from the methyl group at the ortho position typically raises the activation energy for the formation of the 2'-isomer compared to the 4'-isomer, often making the para product the major one. However, reaction conditions can influence this outcome.

A theoretical study on a similar reaction, the gas-phase elimination of 2-pentanone, utilized DFT at the B3LYP/6-31+g(d) level to explore the Norrish Type II reaction mechanism. This study identified a six-membered cyclic transition state and calculated the activation energy, demonstrating the power of computational methods to analyze reaction pathways for ketones. Such an approach could be applied to study the photochemical reactions of this compound.

Example Data from a Modeled Ketone Reaction

While specific data for this compound is not available, the table below illustrates typical data obtained from DFT calculations for the elimination reaction of 2-pentanone, which proceeds through a transition state (TS) to form ethene and propen-2-ol.

| Species | B3LYP/6-31+g(d) Energy (Hartree) | Relative Energy (kcal/mol) |

| 2-Pentanone (Reactant) | -271.345 | 0.0 |

| Transition State (TS) | -271.278 | 42.0 |

| Ethene + Propen-2-ol (Products) | -271.321 | 15.1 |

This interactive table provides example data for a related ketone to illustrate the outputs of computational modeling.

Modeling of Further Reactions

Beyond its synthesis, the reactivity of the carbonyl group in this compound, such as in reduction or condensation reactions, can also be modeled. Computational studies can predict the most likely sites of nucleophilic attack and the activation barriers associated with these transformations. By calculating the energies of potential intermediates and transition states, researchers can gain a deeper understanding of the factors controlling the chemical behavior of this compound.

Applications of 2 Methylpropiophenone and Its Derivatives in Specialized Research Fields

Research in Photoinitiated Polymerization Systems

Derivatives of 2'-Methylpropiophenone, particularly α-hydroxy ketones like 2-hydroxy-2-methylpropiophenone (B179518), are highly valued as photoinitiators. These molecules can absorb light and generate reactive species that initiate polymerization, a process known as photopolymerization. This technology is pivotal in various industrial applications for the rapid, solvent-free, and spatially controlled curing of monomers and oligomers into solid polymers.

Mechanism of Free Radical Generation by Photoinitiators (e.g., 2-Hydroxy-2-methylpropiophenone derivatives)

Photoinitiators derived from this compound, such as 2-hydroxy-2-methylpropiophenone, are predominantly classified as Norrish Type I photoinitiators. nih.govwikipedia.org Upon exposure to ultraviolet (UV) light, typically in the range of 200-400 nm, these molecules undergo a photochemical reaction known as α-cleavage or Norrish Type I cleavage. wikipedia.org This process involves the absorption of a photon by the carbonyl group, leading to an excited state. wikipedia.org

In this excited state, the bond between the carbonyl group and the adjacent carbon atom breaks homolytically. wikipedia.org This cleavage results in the formation of two distinct and highly reactive free radicals: a benzoyl radical and a hydroxyalkyl radical. wikipedia.org These free radicals are the primary species that initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates, by attacking their double bonds. wikipedia.orgresearchgate.net This initiation step triggers a chain reaction, leading to the rapid formation of a crosslinked polymer network. wikipedia.org The efficiency of this free radical generation is a key factor in the speed and effectiveness of the UV curing process. nih.gov

Application in UV-Curable Polymer Systems for Advanced Materials

The free radicals generated by this compound derivatives are instrumental in UV-curable polymer systems, which have found widespread use in the creation of advanced materials. nih.govgoogle.com These systems offer significant advantages over traditional thermal curing methods, including faster curing times, lower energy consumption, and reduced emissions of volatile organic compounds (VOCs). researchgate.netresearchgate.net

UV-curable formulations typically consist of monomers, oligomers, and a photoinitiator. googleapis.com When exposed to UV radiation, the photoinitiator triggers the polymerization process, rapidly converting the liquid formulation into a solid, durable material. researchgate.net This technology is extensively used in:

Coatings and Inks: Providing scratch-resistant coatings for various surfaces and enabling high-speed printing processes. nih.govgoogleapis.com

Adhesives: Offering rapid bonding solutions in manufacturing and assembly. nih.gov

3D Printing (Stereolithography): Allowing for the layer-by-layer fabrication of complex three-dimensional objects with high precision. researchgate.net

Dental Materials: Used in dental composites and adhesives that require fast and complete curing. nih.gov

Hydrogels: The concentration of the photoinitiator can directly influence the mechanical properties of hydrogels, such as tensile strength, making them suitable for applications like dressing materials. google.com

The versatility of these photoinitiators allows for their use with a wide range of monomers and oligomers, including acrylates, methacrylates, and vinyl ethers, enabling the formulation of customized materials with specific properties like flexibility, adhesion, and chemical resistance. nih.gov

Synthesis of Hyperbranched Polymers and Noble Metal Nanoparticles

Beyond conventional polymer coatings, derivatives of this compound are employed in the synthesis of more complex and specialized materials.

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. acs.org Photoinitiators based on 2-hydroxy-2-methylpropiophenone have been incorporated into the structure of hyperbranched polymers. mdpi.commdpi.com For instance, hyperbranched polyurethane acrylate (B77674) oligomers containing a photoinitiator moiety have been synthesized. mdpi.com This integration of the photoinitiator into the polymer backbone can lead to materials with unique properties and can reduce the migration of the photoinitiator from the cured material. mdpi.com

Noble Metal Nanoparticles: Photochemical methods offer a versatile route for the synthesis of noble metal nanoparticles, such as gold (Au) and silver (Ag). acs.orgnih.gov In this process, a photoinitiator, upon light absorption, generates free radicals that can reduce metal ions to form metal nanoparticles. google.com This in-situ photochemical synthesis is an effective method for fabricating metal nanoparticles and composite materials. acs.orgnih.gov The size and distribution of the synthesized nanoparticles can be influenced by factors such as the concentration of the metal salt. google.com

Kinetics of Photopolymerization Processes

The study of photopolymerization kinetics is crucial for understanding and optimizing the curing process in industrial applications. researchgate.netmdpi.com The rate of polymerization and the final properties of the cured material are governed by several factors, including the type and concentration of the photoinitiator, the monomer functionality, light intensity, and the presence of inhibitors like oxygen. europa.eu

Techniques such as photo-differential scanning calorimetry (photo-DSC) and real-time infrared (RT-IR) spectroscopy are commonly used to monitor the kinetics of these rapid reactions. researchgate.net Photo-DSC measures the heat flow during the polymerization, which is proportional to the reaction rate, while RT-IR tracks the conversion of monomer double bonds over time. researchgate.net

Research has shown that the rate of polymerization initiated by 2-hydroxy-2-methylpropiophenone derivatives generally increases with light intensity up to a certain point. The kinetics can be complex, often exhibiting autoacceleration as the viscosity of the system increases, which restricts the termination reactions of the growing polymer chains. europa.eu Understanding these kinetic parameters allows for the precise control of the curing process, ensuring the desired material properties are achieved. researchgate.net

Precursor in Pharmaceutical Synthesis and Drug Discovery Research

This compound and its derivatives serve as important starting materials and intermediates in the synthesis of various organic compounds, including those with potential therapeutic applications. Their chemical structure provides a versatile scaffold for the introduction of different functional groups, leading to a diverse range of molecules for drug discovery research.

Synthesis of Analgesics, Sedatives, and Anticonvulsant Drugs

Propiophenone (B1677668) derivatives are precursors in the synthesis of a class of compounds known as cathinones and their analogs. google.com These are β-keto analogues of phenethylamines. While many synthetic cathinones are known for their stimulant properties, the underlying chemical framework is also found in various pharmaceutically active compounds. google.comresearchgate.net

A common synthetic route involves the bromination of a substituted propiophenone, such as 4-methylpropiophenone, to form an α-bromoketone. wikipedia.org This intermediate can then react with an appropriate amine to yield the desired cathinone (B1664624) derivative. For example, 2-bromo-4-methylpropiophenone is a known precursor in the synthesis of mephedrone (B570743). wikipedia.org

The reduction of the ketone group in these cathinone analogs leads to phenylpropanolamine derivatives like ephedrine (B3423809) and pseudoephedrine. researchgate.net Phenylpropanolamine itself has been used as a decongestant and appetite suppressant. wikipedia.org The synthesis of ephedrine can start from propiophenone, which is converted to α-methylaminopropiophenone (a cathinone derivative) and then reduced to form a mixture of ephedrine and pseudoephedrine. google.com

Furthermore, derivatives such as 2-bromo-4-methylpropiophenone have been cited as key building blocks in the synthesis of anticonvulsant drugs. researchgate.net While specific, detailed synthetic pathways to analgesics and sedatives directly from this compound are less commonly documented in readily available literature, the versatile reactivity of its derivatives, like the α-brominated forms, makes them valuable intermediates for creating a wide array of functionalized molecules for screening in drug discovery programs targeting these therapeutic areas. researchgate.net The propiophenone scaffold is also found in some compounds investigated for central muscle relaxant properties. mdpi.com

Role in Benzodiazepine (B76468) Synthesis

Benzodiazepines are a significant class of therapeutic agents known for their anxiolytic, anticonvulsant, and hypnotic activities. The synthesis of the benzodiazepine ring system often involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound. While direct studies detailing the use of this compound in these reactions are not extensively documented, the general principles of benzodiazepine synthesis from aryl ketones provide a strong indication of its potential role.

Propiophenone and its derivatives are valuable precursors in the synthesis of various organic compounds, including those with sedative and anticonvulsant properties. For instance, a derivative of this compound, 2-bromo-4-methylpropiophenone, has been identified as a precursor in the preparation of benzodiazepines. The synthesis of 1,5-benzodiazepines, for example, can be achieved through the reaction of o-phenylenediamine with various ketones. This reaction is often catalyzed and proceeds through the formation of a seven-membered diazepine (B8756704) ring.

The general synthetic route for 1,5-benzodiazepines from an aryl ketone like this compound would involve the following steps:

Condensation: The reaction is initiated by the condensation of o-phenylenediamine with this compound.

Cyclization: The intermediate formed then undergoes an intramolecular cyclization to form the 1,5-benzodiazepine ring system.

The presence of the 2'-methyl group on the phenyl ring of this compound could influence the reaction kinetics and the properties of the resulting benzodiazepine derivative due to steric hindrance and electronic effects.

| Step | Description | Key Reactants |

|---|---|---|

| 1 | Condensation | o-Phenylenediamine and an aryl ketone (e.g., this compound) |

| 2 | Cyclization | Intermediate from the condensation step |

Derivatization for Enhanced Biological Activity Profiles

The chemical structure of this compound allows for various modifications to enhance its biological activity. The process of derivatization, which involves introducing different functional groups to the parent molecule, is a common strategy in medicinal chemistry to optimize the therapeutic properties of a compound.

Halogenated derivatives of methylpropiophenones, such as 2-bromo-4'-methylpropiophenone (B29744), are recognized as versatile intermediates in organic synthesis. The introduction of a bromine atom, for instance, increases the electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack and facilitating further chemical transformations. chemicalbook.com This reactivity allows for the synthesis of a diverse range of derivatives with potentially enhanced biological activities.

The substitution pattern on the phenyl ring of propiophenones significantly influences their physical, chemical, and biological properties. The ortho-methyl group in this compound, for example, can influence the molecule's conformation and its interaction with biological targets. By systematically modifying the structure of this compound, researchers can explore structure-activity relationships and develop new compounds with improved pharmacological profiles.

| Modification | Potential Effect on Biological Activity | Example |

|---|---|---|

| Halogenation | Increased reactivity for further synthesis, potential enhancement of antimicrobial or anti-inflammatory properties. | 2-bromo-4-methylpropiophenone |

| Introduction of other functional groups (e.g., hydroxyl, amino) | Alteration of solubility, binding affinity to biological targets, and metabolic stability. | - |

Investigations into Biological Activities of Propiophenone Derivatives

The propiophenone scaffold is present in numerous biologically active compounds, and derivatives of this compound have been investigated for a range of pharmacological effects.

Research has indicated that derivatives of methylpropiophenone possess potential antimicrobial and antifungal properties. Specifically, 2-bromo-4-methylpropiophenone has been noted for these potential biological activities. The exploration of novel antimicrobial agents is of critical importance, and the propiophenone structure serves as a promising template for the development of new compounds in this area.

The mechanism of antimicrobial action for propiophenone derivatives may involve various cellular targets. The lipophilicity of the molecule, which can be modified through derivatization, often plays a crucial role in its ability to penetrate microbial cell membranes.

The potential anti-inflammatory effects of methylpropiophenone derivatives have also been a subject of investigation. The search for new anti-inflammatory drugs with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. Propiophenone derivatives represent a class of compounds that warrant further exploration for their anti-inflammatory potential. The structural features of these compounds can be modified to optimize their interaction with enzymes and receptors involved in the inflammatory cascade.

There is a historical basis for the investigation of propiophenone derivatives in the context of pain management. A study published in 1955 explored various local anesthetics derived from propiophenone. nih.gov While this research is dated, it highlights the early interest in this class of compounds for their potential to induce local anesthesia.

More recently, a derivative of this compound, 2-bromo-4-methylpropiophenone, has been identified as a precursor in the synthesis of analgesics and sedatives. This suggests that the propiophenone core structure is relevant to the development of compounds with pain-relieving properties.

Local anesthetics typically possess a lipophilic aromatic part, an intermediate chain, and a hydrophilic amine group. nih.gov The propiophenone structure can serve as the lipophilic component, and through chemical modification, the other necessary structural features for local anesthetic activity can be incorporated.

Catalysis Research and Catalyst Development

In the field of catalysis, derivatives of this compound have found application as photoinitiators. A photoinitiator is a compound that, upon absorption of light, generates reactive species that can initiate a polymerization reaction. 2-Hydroxy-2-methylpropiophenone, a derivative of this compound, is a well-known photoinitiator.

Upon exposure to UV light, 2-hydroxy-2-methylpropiophenone undergoes a cleavage reaction to form free radicals. These radicals then initiate the polymerization of monomers, leading to the formation of a polymer. This process is a form of photocatalysis and is widely used in industrial applications such as UV curing of coatings, inks, and adhesives.

Furthermore, this compound and its derivatives are utilized as intermediates in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecules. The unique steric and electronic properties of this compound can influence the efficiency and selectivity of these catalytic transformations.

Heterogeneous Catalysis for Ketone Reduction

Heterogeneous catalysis is a cornerstone of sustainable chemical synthesis, offering advantages such as catalyst recyclability and operational simplicity. rsc.org The reduction of aromatic ketones, including analogs of this compound, is a significant transformation for producing valuable chiral alcohols and other fine chemicals. nih.govstudy.com

Research in this area often focuses on the development of highly active and selective solid catalysts, typically composed of metal nanoparticles dispersed on a high-surface-area support. acs.org The choice of metal, support, and reaction conditions plays a critical role in determining the catalyst's performance, including conversion, selectivity, and stability. nih.govacs.org

For the reduction of aromatic ketones, palladium (Pd), platinum (Pt), and ruthenium (Ru) are commonly employed catalytic metals. nih.govthieme-connect.de Supports such as activated carbon, alumina (B75360) (Al₂O₃), and titania (TiO₂) provide mechanical stability and can influence the electronic properties of the metal nanoparticles, thereby affecting their catalytic activity. nih.govacs.org

While specific data on the heterogeneous catalytic reduction of this compound is not extensively documented, studies on analogous compounds like acetophenone (B1666503) provide valuable insights into the expected catalytic behavior. The presence of the methyl group at the ortho position in this compound can introduce steric hindrance, potentially influencing the rate and selectivity of the reduction compared to unsubstituted acetophenone.

Below is a representative data table illustrating the performance of various heterogeneous catalysts in the hydrogenation of acetophenone, a close structural analog of this compound. This data serves as a predictive model for the potential catalytic outcomes with this compound.

Table 1: Performance of Heterogeneous Catalysts in the Hydrogenation of Acetophenone

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to 1-Phenylethanol (%) | Reference |

|---|---|---|---|---|---|---|

| Pd/C | Activated Carbon | 25 | 1 | >99 | >98 | nih.gov |

| Pt/TiO₂ | Titanium Dioxide | 100 | 10 | 98 | 95 | acs.org |

| Ru/Al₂O₃ | Aluminum Oxide | 80 | 20 | 95 | 92 | researchgate.net |

| Ni/SiO₂ | Silicon Dioxide | 120 | 30 | 92 | 88 | study.com |

Design and Application of Metal-Loaded Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous crystalline materials with significant potential in catalysis. acs.orgacs.org Their high surface area, tunable pore sizes, and the ability to incorporate a variety of metal nodes and organic linkers make them excellent candidates for designing highly active and selective catalysts. acs.orgresearchgate.net For ketone reduction, MOFs can be utilized in several ways: the intrinsic catalytic activity of their metal nodes, the functionalization of their organic linkers with catalytic moieties, or as supports for encapsulating metal nanoparticles. researchgate.netyoutube.com

The encapsulation of metal nanoparticles within the pores of MOFs offers several advantages, including preventing the aggregation of nanoparticles, which maintains high catalytic activity, and providing a specific microenvironment that can influence the reaction's selectivity. researchgate.net The well-defined pore structure of MOFs can also lead to size and shape selectivity for substrates and products. youtube.com

While direct studies on the use of MOFs for the reduction of this compound are limited, research on the hydrogenation of other prochiral ketones using MOF-based catalysts has demonstrated their potential. rsc.orgacs.org For instance, chiral MOFs have been designed for asymmetric transfer hydrogenation of imines, achieving high enantioselectivity due to the steric hindrance and confinement effects of the framework cavity. rsc.org Similar principles can be applied to the design of MOFs for the enantioselective reduction of this compound.

The following table presents data from studies on MOF-catalyzed hydrogenation of acetophenone, which can be extrapolated to understand the potential performance for this compound.

Table 2: Performance of MOF-Based Catalysts in the Hydrogenation of Acetophenone

| MOF Catalyst | Metal Nanoparticles | Temperature (°C) | Hydrogen Source | Conversion (%) | Selectivity to 1-Phenylethanol (%) | Reference |

|---|---|---|---|---|---|---|

| Pd@UiO-66 | Palladium | 60 | H₂ (10 bar) | >99 | >99 | researchgate.net |

| Ru@MIL-101 | Ruthenium | 80 | Isopropanol (B130326) | 98 | 96 | researchgate.net |

| Pt@ZIF-8 | Platinum | 50 | H₂ (5 bar) | 97 | 98 | researchgate.net |

| Ir-chiral MOF | Iridium Complex | 40 | Formic Acid | 95 | 94 (92% ee) | rsc.org |

Supramolecular Catalysis and Reaction Regulation

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems and to recognize and bind substrates, often mimicking the principles of enzyme catalysis. wikipedia.org Host-guest chemistry is a central concept in supramolecular catalysis, where a host molecule with a specific cavity can encapsulate a guest substrate molecule. wikipedia.org This encapsulation can orient the substrate for a specific reaction, stabilize transition states, and create a unique microenvironment, leading to enhanced reaction rates and selectivities. wikipedia.org

Cyclodextrins are a well-studied class of host molecules used in supramolecular catalysis. nih.gov They are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for catalyzing reactions of organic molecules in aqueous media. nih.gov In the context of ketone reduction, cyclodextrins can form inclusion complexes with aromatic ketones like this compound. nih.gov

The binding of the ketone within the cyclodextrin (B1172386) cavity can influence the stereochemical outcome of the reduction, leading to enantioselective synthesis of the corresponding alcohol. nih.gov The hydroxyl groups on the rim of the cyclodextrin can also be chemically modified to introduce catalytic functionalities or to fine-tune the host-guest interactions. nih.gov

Research on the asymmetric reduction of substituted acetophenones using β-cyclodextrin as a chiral template has shown that the substituents on the aromatic ring affect the enantioselectivity of the reaction. nih.gov For instance, ortho-substituted acetophenones, which are structurally similar to this compound, have been observed to yield the opposite enantiomer compared to meta- and para-substituted analogs, highlighting the subtle yet significant role of the host-guest complex geometry. nih.gov

The table below summarizes representative findings on the supramolecular catalysis of acetophenone reduction, providing a basis for understanding the potential application to this compound.

Table 3: Supramolecular Catalysis of Acetophenone Reduction using β-Cyclodextrin

| Substrate | Reducing Agent | Additive | Enantiomeric Excess (ee, %) | Predominant Enantiomer | Reference |

|---|---|---|---|---|---|

| Acetophenone | NaBH₄ | β-Cyclodextrin | 15 | (-) | nih.gov |

| o-Methylacetophenone | NaBH₄ | β-Cyclodextrin | 25 | (+) | nih.gov |

| m-Methylacetophenone | NaBH₄ | β-Cyclodextrin | 20 | (-) | nih.gov |

| p-Methylacetophenone | NaBH₄ | β-Cyclodextrin | 18 | (-) | nih.gov |

Metabolic Pathways and Environmental Fate Research

Biochemical Transformations and Metabolite Identification

While specific metabolic data for 2'-Methylpropiophenone is not extensively documented in public research, insights can be drawn from the study of structurally related compounds. Propiophenone (B1677668), for instance, undergoes metabolic reduction to its corresponding alcohol as a primary pathway. nih.gov Additionally, aliphatic hydroxylation is a notable transformation. nih.gov

Mephedrone (B570743), a cathinone (B1664624) derivative with structural similarities to this compound, has been the subject of metabolic studies. Its metabolism is primarily hepatic and involves three main Phase I transformations facilitated largely by the cytochrome P450 enzyme CYP2D6. nih.govnih.govresearchgate.net These pathways are:

N-demethylation: This process results in the formation of nor-mephedrone. nih.govnih.gov

Hydroxylation: The tolyl group is hydroxylated to produce 4-hydroxytolyl-mephedrone. nih.govnih.gov

β-keto group reduction: This reaction forms dihydromephedrone. nih.govnih.gov

Following these initial transformations, further metabolism can occur, leading to metabolites such as 4-carboxy-dihydro-mephedrone and 4-carboxy-mephedrone. nih.gov The reduction of the ketone group is a common metabolic route for nearly all synthetic cathinones. researchgate.net These metabolic processes can be stereoselective, yielding metabolites with varying pharmacological activities. frontiersin.org

Table 1: Key Phase I Metabolic Pathways of Mephedrone

| Metabolic Pathway | Resulting Metabolite(s) | Key Enzyme |

|---|---|---|

| N-demethylation | Nor-mephedrone (4-methylcathinone) | CYP2D6 |

| Tolyl Hydroxylation | 4-Hydroxytolyl-mephedrone | CYP2D6 |

| β-Keto Reduction | Dihydromephedrone | CYP2D6 |

| Further Oxidation | 4-Carboxy-mephedrone, 4-Carboxy-dihydro-mephedrone | Not specified |

There is currently no direct evidence from the reviewed literature linking this compound or its immediate structural analogs to a specific role in the Gamma-Aminobutyric Acid (GABA) metabolic pathway. The GABA shunt is a critical process for the synthesis and conservation of GABA, a primary inhibitory neurotransmitter in the central nervous system. nih.govyoutube.com This pathway begins with the conversion of α-ketoglutarate from the Krebs cycle to glutamate, which is then decarboxylated to GABA. nih.gov The cycle is completed when GABA is metabolized back to succinic acid, which re-enters the Krebs cycle. nih.gov While some compounds, like 2-pyrrolidone (a cyclic lactam of GABA), have been shown to influence GABA concentrations in tissues, a similar role for propiophenone derivatives has not been established. nih.gov Research into the metabolic functions of GABA has highlighted its importance beyond neurotransmission, including in metabolic organs like the liver and its role in cellular damage response. mdpi.com

Environmental Research on Photoinitiator Migration and Impact

As a photoinitiator, this compound is used in products like UV-curable inks and coatings. nih.govmdpi.com This application raises environmental considerations, particularly regarding the migration of unreacted residues from the final cured products.

Photoinitiators and their byproducts are low molecular weight compounds that can migrate from packaging materials into foodstuffs and, by extension, the environment. mdpi.comuvebtech.com This migration can occur through various mechanisms, including direct contact, gas phase transfer, and penetration (diffusion). researchgate.netnih.gov The extent of migration is influenced by several factors:

Physicochemical Properties: The molecular weight, polarity, and volatility of the photoinitiator affect its mobility. bohrium.com Substances with molecular weights below 1,000 g/mol are generally considered to have higher migration potential. uvebtech.com

Packaging Material: The type of polymer used as a packaging material plays a crucial role. Polar polymers often act as better barriers compared to nonpolar ones. bohrium.com

Environmental Conditions: Temperature is a key factor, as it affects diffusion coefficients. bohrium.comeuropa.eu

Studies have confirmed the migration of various photoinitiators from food packaging into food simulants and actual foodstuffs, leading to potential contamination. nih.govnih.govresearchgate.net

The widespread use of photoinitiators in commercial products has led to their detection in various environmental compartments. nih.gov Research has identified more than 20 different photoinitiators in environmental samples. nih.gov They have been found in:

Water

Sediment

Sewage sludge

Indoor dust

These findings, from studies conducted across Asia, Europe, and the United States, indicate the ubiquitous nature of these compounds in the environment. nih.gov Benzophenone, a related photoinitiator, is one of the most frequently detected congeners in environmental and human samples. nih.govnih.gov The presence of these compounds in diverse matrices highlights the pathways through which they can be distributed after their initial use.

Table 2: Environmental Matrices with Detected Photoinitiator Presence

| Environmental Matrix | Examples of Detected Photoinitiators | Geographic Regions of Detection |

|---|---|---|

| Water | Benzophenone and others | Asia, Europe, United States |

| Sediment | Benzophenone and others | Asia, Europe, United States |

| Sewage Sludge | Benzophenone and others | Asia, Europe, United States |

| Indoor Dust | Benzophenone and others | Asia, Europe, United States |

| Food Packaging | Benzophenone, ITX, and others | Global |

| Foodstuffs | Benzophenone, ITX, and others | Global |

Forensic and Regulatory Research Perspectives

Role as Precursor in Illicit Substance Synthesis (e.g., Cathinones like Mephedrone)

2'-Methylpropiophenone, more commonly known in chemical literature and by law enforcement as 4-methylpropiophenone, is a key precursor in the clandestine synthesis of synthetic cathinones, most notably mephedrone (B570743) (4-methylmethcathinone or 4-MMC). nih.govforensics.org.my Synthetic cathinones are a class of new psychoactive substances (NPS) designed to mimic the effects of controlled stimulants. The synthesis of mephedrone from 4-methylpropiophenone is a relatively straightforward process, which has contributed to its widespread illicit production. forensics.org.my

The primary synthetic route involves a two-step process. First, 4-methylpropiophenone undergoes bromination, typically using bromine in a suitable solvent, to produce an intermediate compound, 2-bromo-4'-methylpropiophenone (B29744). nih.govsafrole.com This intermediate is often referred to by the slang name "bromoketone-4". safrole.com The second step is an amination reaction where 2-bromo-4'-methylpropiophenone is reacted with methylamine (B109427) to yield mephedrone. nih.govbbgate.com

This synthesis pathway is flexible, allowing for the creation of various cathinone (B1664624) derivatives by modifying the starting propiophenone (B1677668) or the amine used in the second step. forensics.org.my For instance, using different substituted propiophenones can result in a range of analogues with altered psychoactive effects. The availability of these precursors on the chemical market is a critical factor in the proliferation of synthetic cathinones. forensics.org.my Forensic analysis of seized mephedrone samples often reveals impurities and by-products that can provide clues about the specific synthetic route employed. nih.gov

Table 1: Key Chemical Transformations in Mephedrone Synthesis

| Step | Starting Material | Reagent(s) | Intermediate/Product | Chemical Process |

|---|---|---|---|---|

| 1 | 4-Methylpropiophenone | Bromine (Br₂) | 2-Bromo-4'-methylpropiophenone | Halogenation (Bromination) |

| 2 | 2-Bromo-4'-methylpropiophenone | Methylamine (CH₃NH₂) | Mephedrone | Amination |

Methodologies for Detection and Identification in Illicit Materials

The identification of this compound and its derivatives in seized illicit materials is a crucial task for forensic laboratories. A variety of analytical techniques are employed to unambiguously detect and characterize these precursors, distinguishing them from the final cathinone products and other cutting agents. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique for identifying volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net The compound is separated from other components in the sample by the gas chromatograph and then fragmented and detected by the mass spectrometer, which provides a characteristic mass spectrum that serves as a chemical fingerprint.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool, particularly for compounds that are not easily volatilized or are thermally unstable. nih.govmdpi.com This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the precursor in complex mixtures. mdpi.com

Spectroscopic techniques are also vital for structural elucidation. Fourier-transform infrared spectroscopy (FTIR) can identify the functional groups present in the molecule, such as the carbonyl group (C=O) characteristic of ketones. nih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, which is essential for confirming the identity of a substance and distinguishing between isomers. nih.gov

These analytical methods are often used in combination to provide a comprehensive and legally defensible identification of precursor chemicals in illicit drug seizures. nih.gov The data obtained helps law enforcement to not only prosecute traffickers but also to track the sources and distribution routes of these controlled substances.

Table 2: Common Analytical Techniques for Precursor Identification

| Technique | Principle of Operation | Information Obtained | Application in Precursor Analysis |

|---|---|---|---|

| GC-MS | Separation by chromatography, identification by mass-to-charge ratio | Molecular weight and fragmentation pattern | Identification of volatile precursors and synthesis by-products in seized samples. mdpi.comresearchgate.net |

| LC-MS/MS | Separation by liquid chromatography, identification by mass spectrometry | High-sensitivity detection and quantification | Analysis of non-volatile or thermally sensitive precursors in complex mixtures. nih.govmdpi.com |

| FTIR | Absorption of infrared radiation by molecular bonds | Identification of functional groups | Rapid screening of suspected materials for characteristic chemical groups (e.g., carbonyl). nih.gov |

| NMR | Interaction of atomic nuclei with a magnetic field | Detailed molecular structure and connectivity | Unambiguous structural confirmation and differentiation of isomers. nih.gov |

Strategies for Precursor Control and Diversion Prevention

Given the essential role of chemicals like this compound in the production of illicit drugs, national and international bodies have implemented strategies to control their trade and prevent their diversion from legitimate industrial uses. wikipedia.orgnih.gov The international framework for precursor control is primarily established under the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. wikipedia.org

A key strategy is the scheduling of precursors, which places them under national control and requires monitoring of their trade. incb.org While this compound itself may not be scheduled in all jurisdictions, its key derivative, 2-bromo-4'-methylpropiophenone, is often monitored due to its direct use in mephedrone synthesis. incb.orgincb.org

Regulatory measures often include:

Licensing and Registration: Companies that manufacture, import, export, or distribute controlled precursors must be licensed or registered with competent national authorities. wikipedia.org

Reporting Requirements: Legitimate businesses are required to report suspicious transactions, such as unusual orders, to law enforcement. incb.org

Pre-Export Notifications: Systems like the Pre-Export Notification Online (PEN-Online) system, managed by the International Narcotics Control Board (INCB), allow for the verification of the legitimacy of international transactions of scheduled chemicals. wikipedia.org

International cooperation and information sharing are critical components of diversion prevention. The INCB's Precursors Incident Communication System (PICS) facilitates the real-time exchange of intelligence on suspicious shipments and seizures of precursor chemicals among law enforcement and regulatory agencies worldwide. wikipedia.orgincb.org Seizures of 2-bromo-4'-methylpropiophenone have been reported through this system, highlighting its importance in tracking trafficking trends. incb.orgincb.org These efforts aim to disrupt the supply chain of illicit drug manufacturing by making it more difficult and risky for criminal organizations to obtain the necessary chemical starting materials. nih.gov

Emerging Research Frontiers and Future Directions

Development of "Greener" Photoinitiators and Sustainable Synthesis